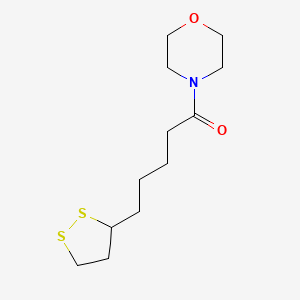

![molecular formula C13H12ClNO4S2 B2462729 Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate CAS No. 866150-21-2](/img/structure/B2462729.png)

Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate” is an organic compound . It has a molecular formula of C6H7NO4S2 and a molecular weight of 221.25 g/mol .

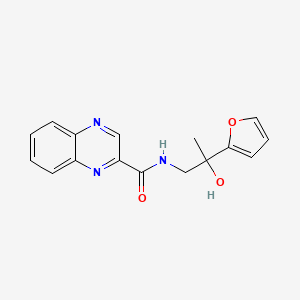

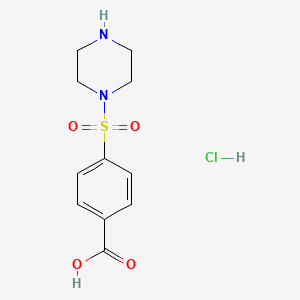

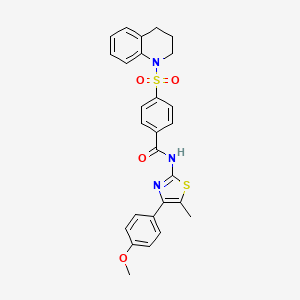

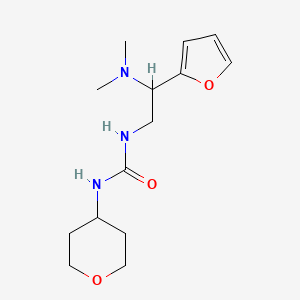

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a sulfonyl group, and a carboxylate group . The presence of these functional groups contributes to the compound’s reactivity and properties .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.517±0.06 g/cm3, a melting point of 123-124 °C, a predicted boiling point of 428.3±55.0 °C, and a flash point of 212.8°C . It also has a refractive index of 1.579 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate:

Antimicrobial Agent

Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects .

Anti-inflammatory Applications

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It can modulate the immune response, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Cancer Research

In cancer research, Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate has been investigated for its ability to induce apoptosis in cancer cells. It targets specific pathways involved in cell proliferation and survival, offering a potential therapeutic approach for various cancers .

Photodynamic Therapy

This compound can be used in photodynamic therapy (PDT) due to its ability to generate reactive oxygen species (ROS) upon light activation. PDT is a treatment method for certain types of cancer and skin conditions, where the compound is activated by light to produce ROS that kill targeted cells .

Organic Synthesis Intermediate

Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate serves as an important intermediate in organic synthesis. It is used to synthesize various complex molecules, including pharmaceuticals and agrochemicals, due to its reactive functional groups .

Fluorescent Dye Precursor

In the field of materials science, this compound is utilized as a precursor for the synthesis of fluorescent dyes. These dyes are essential in biological imaging and diagnostic applications, where they help visualize cellular components and processes .

Electrochemical Sensors

The compound has applications in the development of electrochemical sensors. Its unique structure allows it to be used in sensors for detecting various analytes, including glucose and heavy metals, with high sensitivity and specificity .

Catalyst in Chemical Reactions

Methyl 3-{[(3-chlorophenyl)sulfonyl]amino}-4-methyl-2-thiophenecarboxylate can act as a catalyst in certain chemical reactions. Its ability to facilitate reactions without being consumed makes it valuable in industrial processes, particularly in the synthesis of fine chemicals .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and inhalation of its vapors . Appropriate personal protective equipment, such as gloves and protective eyewear, should be worn when handling this compound .

Mechanism of Action

Target of Action

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they may interact with multiple targets .

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biological activities, suggesting they may influence multiple biochemical pathways .

Result of Action

Given the biological activities associated with thiophene derivatives, it’s plausible that this compound could have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

methyl 3-[(3-chlorophenyl)sulfonylamino]-4-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4S2/c1-8-7-20-12(13(16)19-2)11(8)15-21(17,18)10-5-3-4-9(14)6-10/h3-7,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZSSKSAJOEBQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-oxo-6-phenyl-N-(tetrahydrofuran-2-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2462648.png)

![2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone](/img/structure/B2462657.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/no-structure.png)

![5-Cyclopropyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2462666.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2462668.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B2462669.png)